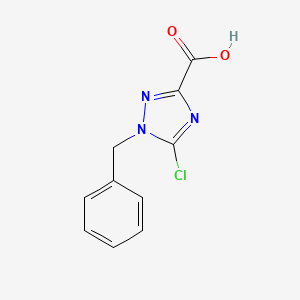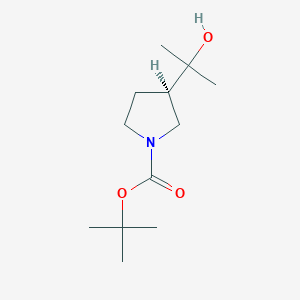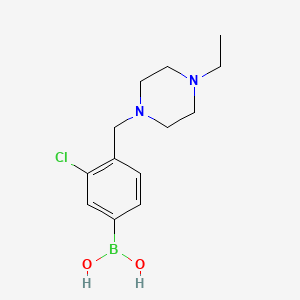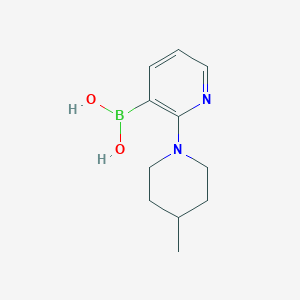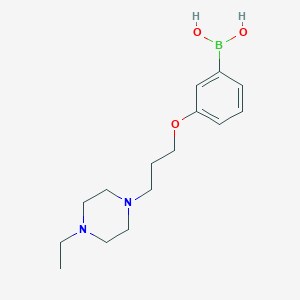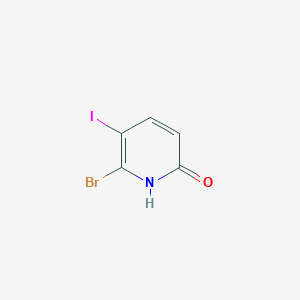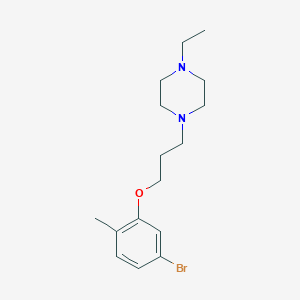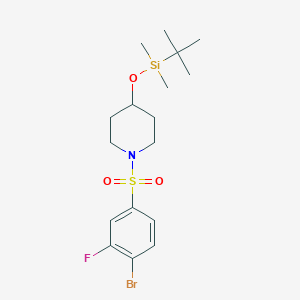![molecular formula C8H11NO3S B1447849 2-[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]acetic acid CAS No. 1376100-18-3](/img/structure/B1447849.png)
2-[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]acetic acid
Descripción general
Descripción
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its appearance and odor.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction.Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, molar mass, and specific rotation. Chemical properties like acidity, basicity, reactivity with other compounds, and stability are also analyzed.Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Evaluation : A study by Noolvi et al. (2016) reported on the synthesis of 1,3,4-thiadiazole derivatives of a similar compound, 2-(4-formyl-2-methoxyphenoxy) acetic acid, which were evaluated for antimicrobial activities against several strains of microbes, demonstrating significant activity (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Antifungal Activity of Rhodanineacetic Acid Derivatives : Doležel et al. (2009) prepared [(5Z)-(5-arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)]acetic acids as potential antifungal compounds. The lipophilicity and antifungal effects against selected fungal species were evaluated, with only certain compounds showing strong inhibition of specific Candida strains (Doležel, Hirsova, Opletalová, Dohnal, Marcela, Kuneš, & Jampílek, 2009).
Structural and Photo-degradation Analysis : Wu, Hong, and Vogt (2007) studied the photo-degradation behavior of a pharmaceutical compound related to 2-[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]acetic acid. They analyzed its degradation under visible light and proposed mechanisms based on LC-MS/MS and NMR analysis (Wu, Hong, & Vogt, 2007).
Nickel, Copper, and Zinc Complexes Formation : Singh and Baruah (2008) synthesized an ester of an imine containing dicarboxylic acid related to 2-[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]acetic acid, which formed various metal complexes with nickel, copper, and zinc. These complexes were characterized and assessed for potential applications (Singh & Baruah, 2008).
Antimicrobial Activity of Amides and Esters : Krátký, Vinšová, and Stolaříková (2017) synthesized and characterized 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid-based amides, esters, and 5-arylalkylidene derivatives. These compounds were active against mycobacteria, with specific derivatives showing high activity against Mycobacterium tuberculosis (Krátký, Vinšová, & Stolaříková, 2017).
Safety And Hazards
This involves studying the toxicity, flammability, and environmental impact of the compound. It includes understanding the precautions that need to be taken while handling the compound and the first aid measures in case of exposure.
Direcciones Futuras
This involves predicting or proposing future research directions. It could include potential applications of the compound, modifications to improve its properties, or new reactions that it could undergo.
Please note that the availability of this information depends on the extent of research conducted on the specific compound. For a less-studied compound, some of this information might not be available. For a comprehensive analysis, you may need to consult multiple sources or perform experimental studies.
Propiedades
IUPAC Name |
2-[2-(1-methoxyethyl)-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-5(12-2)8-9-6(4-13-8)3-7(10)11/h4-5H,3H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGMGPBSOPZPML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CS1)CC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



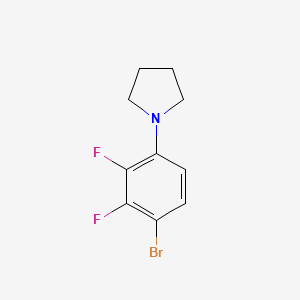
![Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B1447767.png)

